molecular formula C16H16O4 B1622428 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde CAS No. 299936-09-7

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde

Cat. No.: B1622428
CAS No.: 299936-09-7
M. Wt: 272.29 g/mol
InChI Key: LNQIKBGBWCHRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde is an organic compound with the molecular formula C16H16O4. It is a benzaldehyde derivative, characterized by the presence of methoxy and phenoxyethoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Properties

IUPAC Name

3-methoxy-4-(2-phenoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-16-11-13(12-17)7-8-15(16)20-10-9-19-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQIKBGBWCHRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397661
Record name 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299936-09-7
Record name 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-phenoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include acids or bases, which facilitate the etherification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and physical properties.

Biological Activity

3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde, with the molecular formula C16H16O4, is a benzaldehyde derivative notable for its unique chemical structure, which includes methoxy and phenoxyethoxy groups. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and antioxidant domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. For instance, a study reported that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. In assays measuring the ability to scavenge free radicals, this compound showed promising results, suggesting its potential utility in formulations aimed at reducing oxidative damage.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within microbial cells and oxidative pathways. The presence of the aldehyde group allows it to act as an electrophile, potentially forming adducts with nucleophiles in biological systems, which could modulate various biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureNotable Activities
3-Methoxy-4-hydroxybenzaldehydeStructureAntioxidant, anti-inflammatory
3-Methoxy-4-(2-methoxyethoxy)benzaldehydeStructureAntimicrobial
3-Methoxy-4-(2-ethoxyethoxy)benzaldehydeStructureLimited studies on biological effects

This table highlights how variations in substituents can influence biological activity, with this compound showing distinct properties compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The results indicated that this compound had an MIC (Minimum Inhibitory Concentration) value significantly lower than many standard antibiotics used in clinical settings.
  • Antioxidant Activity Assessment : Another research team investigated the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings revealed that it exhibited a scavenging activity comparable to well-known antioxidants like ascorbic acid.
  • Mechanistic Insights : A recent study published in the Journal of Medicinal Chemistry explored the interaction of this compound with specific microbial enzymes. The research utilized molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.